CCT018159

説明

特性

IUPAC Name |

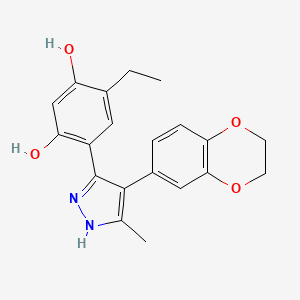

4-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-3-12-8-14(16(24)10-15(12)23)20-19(11(2)21-22-20)13-4-5-17-18(9-13)26-7-6-25-17/h4-5,8-10,23-24H,3,6-7H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWPMENVYXDJDOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1O)O)C2=NNC(=C2C3=CC4=C(C=C3)OCCO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501122866 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171009-07-7 | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171009-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CCT-018159 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171009077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CCT-018159 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07594 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501122866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CCT-018159 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55H1ZOI1NL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Function of CCT018159: An Hsp90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT018159 is a potent, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound inhibits its ATPase activity, leading to the ubiquitination and subsequent proteasomal degradation of key oncoproteins. This targeted degradation disrupts multiple cancer-driving pathways, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and a visualization of the signaling pathways it modulates.

Core Mechanism of Action: Inhibition of Hsp90 ATPase Activity

This compound functions as an ATP-competitive inhibitor of the Hsp90 molecular chaperone. Hsp90 is a critical component of cellular protein quality control, facilitating the proper folding, stability, and activity of a wide range of "client" proteins, many of which are kinases and transcription factors that are frequently dysregulated in cancer. The chaperone function of Hsp90 is dependent on its intrinsic ATPase activity, which drives a conformational cycle of client protein binding and release.

This compound, a 3,4-diaryl pyrazole resorcinol compound, specifically targets the N-terminal ATP-binding site of Hsp90. By occupying this pocket, it prevents the binding of ATP and consequently inhibits the ATPase activity essential for the chaperone's function. This disruption of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins. The cell's quality control machinery then recognizes these misfolded proteins, leading to their ubiquitination by E3 ligases such as CHIP (C-terminus of Hsp70-interacting protein), CUL5, and HECTD3, and subsequent degradation by the 26S proteasome.

The antitumor activity of this compound is notably independent of the expression of NQO1/DT-diaphorase and the P-glycoprotein drug efflux pump, offering a potential advantage over earlier generations of Hsp90 inhibitors like 17-AAG.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, primarily determining its half-maximal inhibitory concentration (IC50) against Hsp90 ATPase activity and cancer cell proliferation.

| Parameter | Value | Assay System |

| Hsp90β ATPase IC50 | 3.2 µM | Human Hsp90β |

| Yeast Hsp90 ATPase IC50 | 6.6 µM | Yeast Hsp90 |

Table 1: Inhibitory Concentration of this compound against Hsp90 ATPase Activity. This table summarizes the concentration of this compound required to inhibit 50% of the ATPase activity of human and yeast Hsp90.

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Adenocarcinoma | 2.8 |

| MCF7 | Breast Adenocarcinoma | 3.5 |

| A375 | Melanoma | 4.2 |

| PC-3 | Prostate Carcinoma | 5.1 |

| A549 | Lung Carcinoma | 5.8 |

| HCT116 | Colon Carcinoma | 6.3 |

| U-2 OS | Osteosarcoma | 7.9 |

| K-562 | Chronic Myelogenous Leukemia | 8.1 |

| RPMI-8226 | Multiple Myeloma | 9.5 |

| HEK293T | Embryonic Kidney | 12.0 |

Table 2: this compound IC50 Values in Various Human Cancer Cell Lines. This table presents the concentration of this compound required to inhibit the proliferation of various cancer cell lines by 50%, as determined by cell viability assays. Data is compiled from the Genomics of Drug Sensitivity in Cancer database.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Hsp90 ATPase Activity Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.

Materials:

-

Recombinant human Hsp90β protein

-

This compound

-

ATP

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂

-

Malachite Green Reagent A: Ammonium molybdate in 4N HCl

-

Malachite Green Reagent B: Malachite green hydrochloride and polyvinyl alcohol

-

Phosphate Standard (e.g., KH₂PO₄)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, recombinant Hsp90β (e.g., 2-4 µM), and varying concentrations of this compound (e.g., 0.1 to 100 µM in DMSO, ensuring final DMSO concentration is ≤1%). Include a no-inhibitor control and a no-enzyme control.

-

Initiate Reaction: Add ATP to a final concentration that approximates the Km for Hsp90 (typically 500-700 µM) to start the reaction. The final reaction volume is typically 50 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction & Color Development: Stop the reaction by adding 20 µL of Malachite Green Reagent A, followed by 20 µL of Malachite Green Reagent B.

-

Incubation: Incubate at room temperature for 20-30 minutes to allow for color development.

-

Measurement: Measure the absorbance at 620-650 nm using a microplate reader.

-

Data Analysis: Create a phosphate standard curve to determine the amount of phosphate released in each reaction. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent lines) in 100 µL of complete medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and add them to the wells. Include a vehicle control (DMSO). Typical concentration ranges for this compound are from 0.1 to 50 µM.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of this compound concentration and fit a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Hsp90 Client Protein Degradation

This technique is used to detect the levels of specific Hsp90 client proteins following treatment with this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against Hsp90 client proteins (e.g., c-Raf, CDK4, HER2/ErbB2, Akt, mutant B-RAF) and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24-48 hours). Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imager.

-

Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein levels.

Mandatory Visualizations

This compound Mechanism of Action and Signaling Pathway

Experimental Workflow for Evaluating this compound

Conclusion

This compound is a valuable research tool and a promising scaffold for the development of novel anticancer therapeutics. Its function as a potent and selective inhibitor of Hsp90's ATPase activity allows for the targeted degradation of a multitude of oncoproteins, thereby disrupting the complex signaling networks that drive cancer progression. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors. Future studies should continue to explore its efficacy in a broader range of cancer models, including in vivo xenograft studies, and investigate its pharmacokinetic and pharmacodynamic properties to guide its potential clinical translation.

An In-Depth Technical Guide to CCT018159: An ATP-Competitive HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in oncogenesis. Its role in maintaining the transformed phenotype of cancer cells has established it as a prime target for anticancer drug development. CCT018159 is a potent, synthetic, small-molecule inhibitor of HSP90 that belongs to the 3,4-diaryl pyrazole resorcinol class of compounds. It functions as an ATP-competitive inhibitor, binding to the N-terminal ATP-binding pocket of HSP90 and disrupting its chaperone activity. This leads to the proteasomal degradation of HSP90 client proteins, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.

Introduction

Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the folding, stabilization, and activation of a wide array of client proteins.[1] In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor progression, including kinases, transcription factors, and steroid hormone receptors.[2][3] Inhibition of HSP90 leads to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways simultaneously, making it an attractive therapeutic strategy.[2]

This compound is a novel, synthetic 3,4-diaryl pyrazole resorcinol that was identified through high-throughput screening as a potent inhibitor of HSP90 ATPase activity.[4][5] It acts by competing with ATP for binding to the N-terminal domain of HSP90, thereby inhibiting its chaperone function.[4][5] This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to understand and utilize this compound in their studies.

Mechanism of Action

This compound exerts its biological effects by competitively inhibiting the ATPase activity of HSP90.[4][5] The N-terminal domain of HSP90 contains a highly conserved ATP-binding pocket, which is essential for its chaperone function.[6] this compound binds to this pocket, preventing the binding of ATP and locking the chaperone in an inactive conformation.[4][5] This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent ubiquitination and proteasomal degradation of its client proteins.[7]

Key downstream effects of this compound-mediated HSP90 inhibition include:

-

Depletion of oncogenic client proteins: A hallmark of HSP90 inhibition is the degradation of its client proteins. This compound has been shown to induce the degradation of key oncoproteins such as ERBB2 (HER2), CDK4, C-RAF, and mutant B-RAF.[4][5]

-

Induction of heat shock response: Inhibition of HSP90 often triggers a cellular stress response, leading to the upregulation of other heat shock proteins, notably HSP72.[4][5]

-

Cell cycle arrest: By depleting key cell cycle regulators like CDK4, this compound causes a cytostatic effect, primarily through a G1 phase arrest.[4][5]

-

Induction of apoptosis: The degradation of pro-survival client proteins and the overall disruption of cellular homeostasis ultimately lead to programmed cell death.[4][5]

A significant advantage of this compound is its independence from the metabolic enzyme NQO1/DT-diaphorase and the drug efflux pump P-glycoprotein, which can confer resistance to other HSP90 inhibitors like 17-AAG.[4][5]

Data Presentation

This section summarizes the quantitative data regarding the biological activity of this compound.

| Parameter | Target | Value | Assay | Reference |

| IC50 | Human HSP90β ATPase Activity | 3.2 µM | Malachite Green ATPase Assay | [4] |

| Yeast HSP90 ATPase Activity | 6.6 µM | Malachite Green ATPase Assay | [4] | |

| Kd | Recombinant Human HSP90β | 0.47 µmol/L | Isothermal Titration Calorimetry | [5] |

| Mean GI50 | Panel of Human Cancer Cell Lines | 5.3 µmol/L | Sulforhodamine B (SRB) Assay | [4][5] |

Table 1: Biochemical and Cellular Activity of this compound

| Cell Line | Cancer Type | GI50 (µmol/L) | Reference |

| HT29 | Colon | 4.4 | [4] |

| MCF7 | Breast | 3.0 | [4] |

| PC3 | Prostate | 5.8 | [4] |

| VCAP | Prostate | 6.2 | [4] |

| A375 | Melanoma | 3.5 | [4] |

| HCC151 | - | - | [8] |

Table 2: Antiproliferative Activity (GI50) of this compound in Various Human Cancer Cell Lines

Note: Specific GI50 for HCC151 was not provided in the cited source, but the cell line was mentioned as being treated with this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature characterizing this compound.

HSP90 ATPase Inhibition Assay (Malachite Green Assay)

This assay measures the inhibition of HSP90's ATPase activity by quantifying the amount of inorganic phosphate released from ATP hydrolysis.

Materials:

-

Recombinant human HSP90β

-

This compound

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green Reagent

Procedure:

-

Prepare a reaction mixture containing assay buffer, HSP90β, and varying concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the mixture for 15 minutes at 37°C.

-

Initiate the reaction by adding ATP to a final concentration of 400 µmol/L.

-

Incubate for 90 minutes at 37°C.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.

Cell Growth Inhibition Assay (Sulforhodamine B Assay)

This assay assesses the effect of this compound on cell proliferation by measuring total protein content.

Materials:

-

Human cancer cell lines

-

Complete culture medium

-

This compound

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Procedure:

-

Seed cells in 96-well plates and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Fix the cells by adding cold TCA and incubating for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris base solution.

-

Measure the absorbance at 564 nm.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

Western Blot Analysis for Client Protein Degradation

This technique is used to detect and quantify changes in the expression levels of HSP90 client proteins following treatment with this compound.

Materials:

-

Human cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against HSP90 client proteins (e.g., ERBB2, CDK4, C-RAF) and HSP72

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: this compound effect on Raf-MEK-ERK pathway.

Caption: this compound effect on PI3K-Akt pathway.

Caption: this compound-induced cell cycle arrest.

Conclusion

This compound is a well-characterized, potent, and specific ATP-competitive inhibitor of HSP90. Its ability to induce the degradation of a wide range of oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells, makes it a valuable tool for cancer research. Furthermore, its favorable properties, such as independence from NQO1 and P-glycoprotein, offer potential advantages over earlier generations of HSP90 inhibitors. This technical guide provides a solid foundation for researchers and drug developers to understand the mechanism of action of this compound and to design and execute experiments to further explore its therapeutic potential. The provided data, protocols, and pathway diagrams serve as a comprehensive resource for the scientific community engaged in the study of HSP90 and the development of novel anticancer agents.

References

- 1. HSP90 Molecular Chaperones, Metabolic Rewiring, and Epigenetics: Impact on Tumor Progression and Perspective for Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Heat shock protein 90 indirectly regulates ERK activity by affecting Raf protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential Regulation of G1 CDK Complexes by the Hsp90-Cdc37 Chaperone System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of HSP90 sensitizes a novel Raf/ERK dual inhibitor CY-9d in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

Unveiling CCT018159: A Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, chemical structure, and mechanism of action of CCT018159, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90). This document details the key experimental data, provides comprehensive protocols for relevant assays, and visualizes the critical signaling pathways and experimental workflows.

Discovery and Chemical Profile

This compound was identified through a high-throughput screening campaign as a novel inhibitor of the HSP90 ATPase activity.[1] It belongs to the 3,4-diaryl pyrazole resorcinol class of compounds.[2][3]

Chemical Structure:

-

Chemical Name: 4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-methyl-1H-pyrazol-3-yl]-6-ethyl-1,3-benzenediol[4]

-

Molecular Formula: C₂₀H₂₀N₂O₄[5]

-

CAS Number: 171009-07-7[4]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the N-terminal ATPase domain of HSP90.[1][2][3] This inhibition disrupts the HSP90 chaperone cycle, which is essential for the conformational maturation and stability of a multitude of client proteins, many of which are critical oncogenic drivers.[6][7] The disruption of HSP90 function leads to the misfolding and subsequent ubiquitin-proteasome-mediated degradation of these client proteins.[7][8] This targeted degradation of oncoproteins ultimately results in cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis.[2][3] A hallmark of HSP90 inhibition by this compound is the compensatory upregulation of heat shock protein 70 (HSP70).[4][5]

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Table 1: Biochemical Activity of this compound | |

| Target | IC₅₀ (µM) |

| Human HSP90β ATPase Activity | 3.2[2][3][9] |

| Yeast HSP90 ATPase Activity | 6.6[2][3][9] |

| Human HSP90 ATPase Activity (General) | 5.7[4][5] |

| Table 2: Cellular Activity of this compound | |

| Cell Line | Effect |

| HCT116 (Human Colon Carcinoma) | Inhibition of proliferation[4][5] |

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the HSP90 signaling pathway, the mechanism of inhibition by this compound, and a typical experimental workflow for its characterization.

Experimental Protocols

HSP90 ATPase Activity Assay

This protocol is adapted from colorimetric assays for inorganic phosphate.

Principle: The ATPase activity of HSP90 is measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The released Pi forms a complex with malachite green, which can be measured spectrophotometrically.

Materials:

-

Recombinant human HSP90 protein

-

This compound

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)

-

Malachite Green Reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add recombinant HSP90 protein to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a solution of ATP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Human cancer cell line (e.g., HCT116)

-

This compound

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add the medium containing different concentrations of this compound to the cells. Include a vehicle control.

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Western Blot Analysis of HSP90 Client Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following treatment with this compound, cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for HSP90 client proteins (e.g., c-Raf, Cdk4) and HSP70 to assess changes in their expression levels.

Materials:

-

Human cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer membrane (e.g., PVDF or nitrocellulose)

-

Primary antibodies (e.g., anti-c-Raf, anti-Cdk4, anti-HSP70, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression.

Conclusion

This compound is a valuable research tool for studying the biological roles of HSP90 and for the development of novel anti-cancer therapeutics. Its well-defined chemical structure and mechanism of action, supported by robust quantitative data, make it a potent and selective inhibitor. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their studies to further explore the therapeutic potential of HSP90 inhibition.

References

- 1. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

CCT018159: A Technical Guide to its Target Client Proteins and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT018159 is a novel, synthetic diaryl pyrazole resorcinol compound that functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90). By binding to the N-terminal ATP pocket of Hsp90, this compound disrupts the chaperone's ATPase activity, leading to the destabilization and subsequent proteasomal degradation of a wide array of oncogenic client proteins. This targeted disruption of cellular protein homeostasis results in cell cycle arrest and induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the target client proteins of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the chaperone function of Hsp90. Hsp90 is a critical molecular chaperone responsible for the proper folding, stability, and activity of numerous client proteins, many of which are key components of oncogenic signaling pathways. The chaperone cycle of Hsp90 is dependent on its intrinsic ATPase activity. This compound competitively binds to the ATP-binding pocket located in the N-terminal domain of Hsp90, thereby inhibiting its ATPase function.[1][2] This inhibition traps Hsp90 in a conformation that is unable to process and stabilize its client proteins. Consequently, these client proteins become misfolded, ubiquitinated, and targeted for degradation by the proteasome. A hallmark of Hsp90 inhibition is the compensatory upregulation of other heat shock proteins, such as Hsp70.[1]

Quantitative Data

Inhibitory Activity

This compound demonstrates potent inhibition of Hsp90 ATPase activity.

| Parameter | Value | Reference |

| IC50 (Hsp90 ATPase) | 5.7 µM | [2] |

Anti-proliferative Activity

This compound exhibits anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for various cell lines are presented below.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | Not explicitly quantified, but inhibits proliferation[2] |

| SKMEL 5 | Melanoma | Growth Inhibition (GI50) of 8.2 µM |

| SKMEL 28 | Melanoma | Growth Inhibition (GI50) of 14.5 µM |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Target Client Proteins

The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins that are crucial for tumor growth and survival.

Key Client Proteins

| Client Protein | Function | Consequence of Degradation |

| Raf-1 | Serine/threonine-specific protein kinase in the MAPK/ERK signaling pathway. | Inhibition of cell proliferation and survival signaling.[1] |

| Cdk4 (Cyclin-dependent kinase 4) | Key regulator of cell cycle progression from G1 to S phase. | Induction of G1 cell cycle arrest.[1] |

| Akt (Protein Kinase B) | Central node in signaling pathways regulating cell survival, proliferation, and metabolism. | Promotion of apoptosis. |

| HER2 (ErbB2) | Receptor tyrosine kinase that promotes cell proliferation and is overexpressed in some cancers. | Inhibition of growth in HER2-positive cancers. |

| Mutant p53 | Oncogenic forms of the p53 tumor suppressor protein. | Restoration of apoptotic potential. |

Quantitative Analysis of Client Protein Degradation

Experimental Protocols

Hsp90 ATPase Activity Assay

This protocol describes a colorimetric assay to measure the ATPase activity of Hsp90 and its inhibition by this compound.

Materials:

-

Recombinant human Hsp90α

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green Reagent

-

This compound

-

384-well microplates

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant Hsp90, and varying concentrations of this compound or vehicle control.

-

Initiate the reaction by adding a saturating concentration of ATP.

-

Incubate the plate at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based colorimetric detection method.

-

Read the absorbance at a wavelength of 620 nm.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the anti-proliferative effect of this compound on cancer cells.

Materials:

-

HCT116 human colon carcinoma cells

-

McCoy's 5A medium with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed HCT116 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Client Protein Levels

This protocol details the procedure for detecting changes in Hsp90 client protein levels following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., SKMEL 5)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against Raf-1, Cdk4, Akt, Hsp70, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative change in protein levels.

Signaling Pathways and Visualizations

This compound Mechanism of Action

The following diagram illustrates the core mechanism of action of this compound.

Downstream Cellular Effects of this compound

This diagram shows the downstream consequences of Hsp90 inhibition by this compound, leading to cell cycle arrest and apoptosis.

Experimental Workflow for Characterizing this compound

This diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

References

CCT018159: A Technical Guide to its Induced Apoptosis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCT018159 is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins. This targeted disruption of key cellular signaling pathways culminates in cell cycle arrest and the induction of apoptosis, making this compound a compound of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of the this compound-induced apoptotic pathway, complete with quantitative data, detailed experimental protocols, and visual diagrams of the core signaling cascades.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Hsp90. The binding of this compound to the N-terminal domain of Hsp90 prevents the hydrolysis of ATP, a critical step in the chaperone's conformational cycle. This inhibition locks Hsp90 in an inactive state, unable to properly fold and stabilize its client proteins. Consequently, these client proteins, many of which are essential for cancer cell survival and proliferation, are targeted for degradation via the ubiquitin-proteasome pathway. A hallmark of Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70).

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| HT29 | Colon Cancer | 0.048 | Sulforhodamine B (SRB) |

| A375M | Melanoma | Not specified | Not specified |

| SK-MEL-28 | Melanoma | Not specified | Not specified |

| MeWo | Melanoma | Not specified | Not specified |

Table 2: Effect of this compound on Hsp90 Client Proteins and Apoptosis Markers

| Cell Line | Protein | Effect | Fold Change/Observation |

| HT29 | c-Raf-1 | Downregulation | Time-dependent decrease |

| HT29 | Cdk4 | Downregulation | Time-dependent decrease |

| HT29 | Hsp70 | Upregulation | Time-dependent increase |

| Melanoma Cells | PARP | Cleavage | Increased cleaved PARP |

| Melanoma Cells | Caspase-3 | Activation | Increased cleaved Caspase-3 |

| Melanoma Cells | Caspase-9 | Activation | Increased cleaved Caspase-9 |

| Melanoma Cells | Bcl-2 | Downregulation | Decreased expression |

| Melanoma Cells | Bax | Upregulation | Increased expression |

This compound-Induced Apoptosis Signaling Pathway

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway, a consequence of the degradation of key pro-survival client proteins.

Inhibition of Pro-Survival Signaling

A key Hsp90 client protein is the serine/threonine kinase AKT (also known as Protein Kinase B). AKT is a central node in a major pro-survival signaling pathway that, when active, phosphorylates and inactivates several pro-apoptotic proteins, including Bad. By inhibiting Hsp90, this compound leads to the degradation of AKT. The loss of active AKT prevents the inhibitory phosphorylation of Bad.

Activation of the Intrinsic Apoptotic Pathway

The de-phosphorylated, active form of Bad can now bind to and inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL. This releases the pro-apoptotic proteins Bax and Bak from their inhibitory grasp. Liberated Bax and Bak can then oligomerize and insert into the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).

MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. In the cytosol, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.

Execution Phase of Apoptosis

Activated caspase-9 proceeds to cleave and activate the executioner caspases, primarily caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Experimental Protocols

Cell Culture and Drug Treatment

Human cancer cell lines (e.g., HT29, A375M, SK-MEL-28, MeWo) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to attach overnight. This compound, dissolved in DMSO, is then added to the culture medium at various concentrations for the indicated time points. Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis

Objective: To determine the levels of specific proteins involved in the apoptotic pathway.

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a Bradford or BCA protein assay.

-

Sample Preparation: An equal amount of protein (typically 20-40 µg) from each sample is mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes.

-

SDS-PAGE and Transfer: The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., PARP, cleaved caspase-3, cleaved caspase-9, Bcl-2, Bax, AKT, c-Raf-1, Cdk4, Hsp70, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

Objective: To quantify the percentage of apoptotic and necrotic cells.

Protocol:

-

Cell Harvesting: Following treatment, both adherent and floating cells are collected.

-

Washing: Cells are washed twice with cold PBS.

-

Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Caspase Activity Assay

Objective: To measure the enzymatic activity of specific caspases (e.g., caspase-3, -9).

Protocol:

-

Cell Lysis: After treatment, cells are lysed to release cellular contents.

-

Substrate Addition: A specific fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3, LEHD for caspase-9) is added to the cell lysate.

-

Incubation: The reaction is incubated at 37°C to allow for substrate cleavage by active caspases.

-

Measurement: The fluorescence or absorbance is measured using a microplate reader. The signal intensity is proportional to the caspase activity.

Conclusion

This compound effectively induces apoptosis in cancer cells primarily through the inhibition of Hsp90, leading to the degradation of key client proteins such as AKT. This triggers the intrinsic apoptotic pathway, characterized by the involvement of the Bcl-2 family of proteins, mitochondrial outer membrane permeabilization, and the activation of a caspase cascade. The detailed understanding of this pathway is crucial for the further development and clinical application of this compound and other Hsp90 inhibitors as anti-cancer therapeutics. The experimental protocols provided herein offer a framework for researchers to investigate the apoptotic effects of this compound and similar compounds in various cancer models.

CCT018159: A Technical Guide to its Mechanism of Action in G1 Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT018159 is a novel, potent, and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2] This technical guide provides an in-depth overview of the mechanism by which this compound induces G1 phase cell cycle arrest, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Core Mechanism of Action: Hsp90 Inhibition

This compound functions as an ATP-competitive inhibitor of the Hsp90 ATPase activity, binding to the N-terminal ATP pocket of Hsp90.[1][2] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins. A hallmark of Hsp90 inhibition is the concomitant upregulation of the heat shock protein Hsp70, a cellular stress response.[1]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Notes |

| Hsp90β ATPase Inhibition (IC50) | 5.7 µM | Purified recombinant human Hsp90β.[1] |

| Mean GI50 (50% Growth Inhibition) | 5.3 µM | Across a panel of human cancer cell lines.[1][2] |

Table 2: Effects of this compound on Hsp90 Client Proteins and Stress Response Marker

| Cell Line | Treatment | Cdk4 Levels | c-Raf Levels | Hsp70 Levels |

| HCT116 (Colon Carcinoma) | This compound | Downregulated | Downregulated | Upregulated |

| SKMEL 5 (Melanoma) | This compound | Downregulated | Downregulated | Upregulated |

Data is qualitative based on descriptions from Western blot analysis in the cited literature.[1]

Table 3: Cell Cycle Analysis in SKMEL 5 Human Melanoma Cells

| Treatment | Time (hours) | Cell Cycle Phase Distribution |

| This compound (41 µM) | 16 | G1 Arrest |

| This compound (41 µM) | 24 | Sustained G1 Arrest |

| This compound (41 µM) | 48 | Sustained G1 Arrest |

| This compound (41 µM) | 72 | Sustained G1 Arrest |

Signaling Pathway and Experimental Workflows

Signaling Pathway of this compound-Induced G1 Arrest

References

CCT018159: A Technical Guide to its In Vitro Anti-Cancer Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT018159 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cancer cell growth, survival, and signaling.[1][2] As a member of the 3,4-diaryl pyrazole resorcinol class of compounds, this compound competitively inhibits the N-terminal ATPase activity of HSP90.[1][3][4] This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[5] Consequently, key oncogenic signaling pathways are disrupted, resulting in cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the in vitro anti-cancer activity of this compound, including quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Quantitative Anti-Cancer Activity

The in vitro efficacy of this compound has been evaluated across a range of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) and 50% inhibitory concentration (IC50) values, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | GI50 (μM) | IC50 (μM) | Reference |

| MCF7 | Breast Cancer | 1.4 ± 0.05 | - | [1] |

| CH1 | Ovarian Cancer | 2.6 ± 0.4 | - | [1] |

| BE | Colon Carcinoma | - | - | [1] |

| HCT116 | Colon Tumor | - | 5.7 | [3] |

| HT29 | Colon Cancer | 3.2 ± 0.5 | - | [1] |

| SF268 | CNS | 3.2 ± 0.6 | - | [1] |

| U87MG | CNS | 4.3 ± 0.4 | - | [1] |

| A2780 | Ovarian Cancer | 4.4 ± 0.8 | - | [1] |

| IGROV-1 | Ovarian Cancer | 5.0 ± 0.3 | - | [1] |

| SKOV-3 | Ovarian Cancer | 5.8 ± 0.4 | - | [1] |

| OVCAR-3 | Ovarian Cancer | 6.0 ± 0.2 | - | [1] |

| OVCAR-4 | Ovarian Cancer | 7.4 ± 0.6 | - | [1] |

| SK-MEL-28 | Melanoma | 3.5 ± 0.2 | - | [1] |

| MALME-3M | Melanoma | 4.5 ± 0.1 | - | [1] |

| LOXIMVI | Melanoma | 11.0 ± 1.0 | - | [1] |

| M14 | Melanoma | 12.0 ± 1.0 | - | [1] |

| Mean GI50 | Various | 5.3 ± 2.5 | - | [1] |

| Yeast Hsp90 | - | - | 7.1 | [4] |

| Human Hsp90β | - | - | 3.2 | [4] |

Mechanism of Action: HSP90 Inhibition

This compound exerts its anti-cancer effects by targeting the molecular chaperone HSP90. The following diagram illustrates the signaling pathway affected by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to characterize the anti-cancer activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the GI50 value of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A vehicle control (DMSO) should also be prepared.

-

Replace the medium in the wells with the this compound dilutions and the vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Western Blot Analysis of HSP90 Client Proteins

This protocol is to confirm the on-target effect of this compound by observing the degradation of known HSP90 client proteins.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against ERBB2, CDK4, C-RAF, HSP70, and a loading control like β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. A decrease in client protein levels and an increase in HSP70 expression confirm HSP90 inhibition.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle progression.

Materials:

-

Cancer cell lines

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24-48 hours).

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 2 hours at -20°C.

-

Wash the fixed cells with PBS and resuspend in PI staining solution.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase is expected.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 48 hours).

-

Harvest the cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each sample and analyze by flow cytometry within one hour.

-

Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

References

CCT018159: A Technical Guide to a Novel HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive scientific literature review of CCT018159, a potent small-molecule inhibitor of Heat Shock Protein 90 (HSP90). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical signaling pathways involved.

Core Mechanism of Action

This compound is a 3,4-diarylpyrazole compound that acts as a competitive inhibitor of the N-terminal ATP binding pocket of HSP90.[1] By occupying this site, this compound prevents the binding of ATP, which is essential for the chaperone's function. This inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway.[2] Many of these client proteins are crucial for cancer cell survival and proliferation, including kinases such as c-Raf and cyclin-dependent kinase 4 (cdk4).[3] A hallmark of HSP90 inhibition by this compound is the concomitant upregulation of heat shock protein 70 (Hsp70), a cellular stress response.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Inhibitory Activity of this compound

| Assay Type | Target | Organism | IC50 / Ki Value | Reference |

| ATPase Activity | HSP90 | Human | IC50 = 5.7 µM | [3] |

| ATPase Activity | HSP90 | Yeast | IC50 = 7.1 µM | [4] |

| ATPase Activity | HSP90 | Human | IC50 = 3.2 µM | [4] |

| Competitive Inhibition | HSP90 | Human | Ki = 1.8 ± 0.29 µmol/L |

Table 2: Cellular Proliferation Inhibition

| Cell Line | Cancer Type | IC50 Value | Reference |

| HCT116 | Human Colon Tumor | Inhibits proliferation (specific IC50 not provided in snippets) | [3] |

Signaling Pathway

The inhibition of HSP90 by this compound instigates a cascade of events culminating in the degradation of oncogenic client proteins. This process is a critical aspect of its anti-cancer activity.

Caption: this compound inhibits HSP90, leading to client protein degradation and Hsp70 upregulation.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

HSP90 ATPase Activity Assay

This assay quantifies the inhibition of HSP90's ATPase activity by this compound.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90. The amount of Pi is detected colorimetrically using a malachite green-based reagent.

Protocol:

-

Reagents: Recombinant human HSP90, this compound (in DMSO), ATP, assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2), malachite green reagent.

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, HSP90, and varying concentrations of this compound.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the released Pi by adding the malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

Western Blot Analysis for Client Protein Degradation

This method is used to assess the levels of HSP90 client proteins in cells treated with this compound.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and specific proteins are detected using antibodies.

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., HCT116) under standard conditions.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 24-48 hours).

-

-

Lysate Preparation:

-

Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

Electrophoresis and Transfer:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the client proteins of interest (e.g., anti-c-Raf, anti-cdk4) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in client protein levels.

Cell Proliferation Assay (e.g., MTS/MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Principle: The assay is based on the reduction of a tetrazolium salt (e.g., MTS or MTT) by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Reagent Addition: Add the MTS or MTT reagent to each well and incubate for a further 1-4 hours.

-

Absorbance Reading: Measure the absorbance of the formazan product at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro activity of this compound.

Caption: Workflow for in vitro characterization of this compound.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CCT 018159 | Hsp90 | Tocris Bioscience [tocris.com]

- 4. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]

CCT018159: A Potent Inhibitor of Hsp90 and its Impact on Cellular Signal Transduction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CCT018159 is a novel, synthetically derived small molecule that has garnered significant attention in the field of oncology and cell biology. As a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), this compound disrupts the critical chaperone functions of Hsp90, leading to the destabilization and subsequent degradation of a multitude of client proteins. Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, playing crucial roles in cell proliferation, survival, and angiogenesis. This technical guide provides a comprehensive overview of the role of this compound in modulating these signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Introduction to this compound and its Target: Hsp90

Heat Shock Protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and function of a wide range of "client" proteins.[1] In cancerous cells, Hsp90 is often overexpressed and plays a critical role in maintaining the function of oncogenic proteins that drive tumor progression.[2] this compound is a 3,4-diaryl pyrazole resorcinol compound that acts as an ATP-competitive inhibitor of the Hsp90 ATPase activity.[3] By binding to the N-terminal ATP pocket of Hsp90, this compound locks the chaperone in a conformation that is unfavorable for client protein binding and maturation, ultimately leading to their ubiquitination and degradation by the proteasome.[4][5] This targeted degradation of oncoproteins makes Hsp90 an attractive therapeutic target in oncology.

Quantitative Data: In Vitro Activity of this compound

The inhibitory potency of this compound has been quantified across various assays and cell lines. The following tables summarize the key quantitative data available for this compound.

Table 1: Hsp90 ATPase Inhibitory Activity of this compound

| Assay Type | Hsp90 Source | IC50 (μM) | Reference |

| ATPase Activity Assay | Human Hsp90β | 3.2 | [3] |

| ATPase Activity Assay | Yeast Hsp90 | 6.6 | [3] |

| ATPase Activity Assay | Not Specified | 5.7 | [3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) | Reference |

| HCT116 | Colon Carcinoma | 4.1 | [3] |

| SK-MEL-37 | Melanoma | Data not explicitly quantified | [4] |

| MDA-MB-469 | Breast Cancer | Data not explicitly quantified | [4] |

| A549 | Lung Carcinoma | ~36.6 (at 72h) | [6] |

| MCF-7 | Breast Adenocarcinoma | >1000 (at 72h) | [6] |

| DU-145 | Prostate Carcinoma | ~122.7 (at 72h) | [6] |

| WM2664 | Melanoma | ~155.1 (at 72h) | [6] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used to measure cell viability.

Impact on Signal Transduction Pathways

By promoting the degradation of a wide array of Hsp90 client proteins, this compound simultaneously disrupts multiple critical signaling pathways that are fundamental to cancer cell biology.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Akt, a serine/threonine kinase, is a well-established Hsp90 client protein.

-

Mechanism: Upon inhibition of Hsp90 by this compound, Akt is destabilized and targeted for proteasomal degradation. This leads to the deactivation of downstream Akt targets that promote cell survival and inhibit apoptosis, such as mTOR and the phosphorylation-mediated inactivation of pro-apoptotic proteins like BAD and Forkhead box protein O1 (FOXO).

Figure 1. this compound disrupts the PI3K/Akt signaling pathway by inhibiting Hsp90, leading to the degradation of Akt.

Disruption of the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that regulates cell growth, differentiation, and survival. Key components of this pathway, including the Raf kinases (such as c-Raf) and MEK, are Hsp90 client proteins.

-

Mechanism: this compound-mediated inhibition of Hsp90 leads to the degradation of Raf kinases. This prevents the phosphorylation and activation of MEK, which in turn cannot phosphorylate and activate ERK. The inactivation of the MAPK/ERK pathway results in decreased cell proliferation and survival.

Figure 2. this compound disrupts the MAPK/ERK pathway through Hsp90 inhibition, leading to c-Raf degradation.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Several pro-angiogenic factors and their receptors are Hsp90 client proteins, including Vascular Endothelial Growth Factor Receptor (VEGFR) and the hypoxia-inducible factor-1α (HIF-1α).

-

Mechanism: By inhibiting Hsp90, this compound can lead to the degradation of VEGFR and HIF-1α. The downregulation of HIF-1α reduces the expression of pro-angiogenic factors like VEGF. The degradation of VEGFR on endothelial cells impairs their ability to respond to angiogenic signals, thereby inhibiting the formation of new blood vessels.

Cellular Consequences of this compound Treatment

The disruption of these critical signaling pathways by this compound manifests in several observable cellular phenotypes.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, primarily at the G1/S checkpoint.[3]

-

Mechanism: This effect is largely attributed to the degradation of key cell cycle regulators that are Hsp90 client proteins, such as Cyclin-Dependent Kinase 4 (CDK4) and CDK6. The loss of these kinases prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state, thereby halting progression into the S phase.

Figure 3. Experimental workflow for analyzing this compound-induced cell cycle arrest using flow cytometry.

Induction of Apoptosis

In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis.

-

Mechanism: The pro-apoptotic effects of this compound are a consequence of the dual action of inhibiting pro-survival pathways (like PI3K/Akt and MAPK/ERK) and promoting the degradation of anti-apoptotic proteins. The activation of caspases, particularly the executioner caspase-3, is a hallmark of apoptosis induced by Hsp90 inhibitors.

Detailed Experimental Protocols

To facilitate the study of this compound and other Hsp90 inhibitors, this section provides detailed methodologies for key in vitro assays.

Hsp90 ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.[7][8][9][10]

-

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically.

-

Materials:

-

Recombinant human Hsp90 protein

-

This compound

-

ATP

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer like polyvinyl alcohol)

-

Sodium citrate solution (to stop the reaction)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer and recombinant Hsp90.

-